Cas no 1207030-23-6 (N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide)

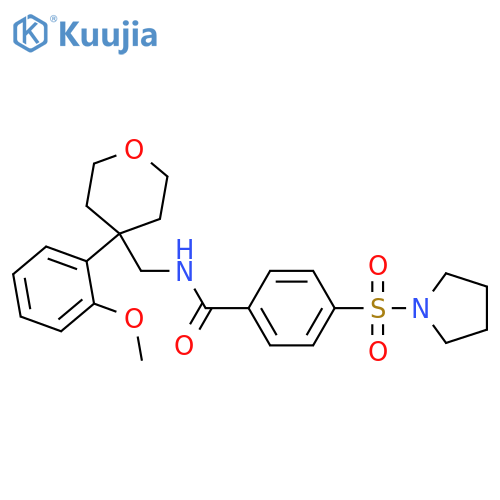

1207030-23-6 structure

商品名:N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide 化学的及び物理的性質

名前と識別子

-

- N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

- N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide

- AKOS024525938

- F5870-0448

- 1207030-23-6

- N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- VU0526690-1

- N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide

-

- インチ: 1S/C24H30N2O5S/c1-30-22-7-3-2-6-21(22)24(12-16-31-17-13-24)18-25-23(27)19-8-10-20(11-9-19)32(28,29)26-14-4-5-15-26/h2-3,6-11H,4-5,12-18H2,1H3,(H,25,27)

- InChIKey: IOBCYLVRHSYTMG-UHFFFAOYSA-N

- ほほえんだ: C(NCC1(C2=CC=CC=C2OC)CCOCC1)(=O)C1=CC=C(S(N2CCCC2)(=O)=O)C=C1

計算された属性

- せいみつぶんしりょう: 458.18754324g/mol

- どういたいしつりょう: 458.18754324g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 717

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 93.3Ų

N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5870-0448-5μmol |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 5μmol |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-3mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-1mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-75mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-50mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-2mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-40mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-20mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-2μmol |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F5870-0448-5mg |

N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide |

1207030-23-6 | 5mg |

$69.0 | 2023-09-09 |

N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

1207030-23-6 (N-{4-(2-methoxyphenyl)oxan-4-ylmethyl}-4-(pyrrolidine-1-sulfonyl)benzamide) 関連製品

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量